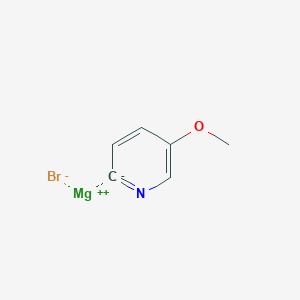
(2-Chloro-4-fluorophenyl)magnesium bromide, 0.25 M in THF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2-Chloro-4-fluorophenyl)magnesium bromide, 0.25 M in THF” is a Grignard reagent . It has a CAS Number of 1234212-37-3 and a molecular weight of 233.75 . The IUPAC name for this compound is bromo (2-chloro-4-fluorophenyl)magnesium .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3ClF.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h1,3-4H;1H;/q;;+1/p-1 . This indicates that the compound consists of a phenyl ring with chlorine and fluorine substituents, a bromine atom, and a magnesium atom .Physical And Chemical Properties Analysis
The compound is stored at a temperature between 2-8°C .科学研究应用
2CFMgBr/THF has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and materials science. In particular, the reagent has been used in the synthesis of carboxylic acids and amides. Additionally, the reagent has been used in the synthesis of a variety of other organic compounds, such as alcohols, aldehydes, and ketones.
作用机制
Target of Action
As a grignard reagent, it is known to react with a wide range of electrophiles, including carbonyl compounds, to form new carbon-carbon bonds .
Mode of Action
(2-Chloro-4-fluorophenyl)magnesium bromide, like other Grignard reagents, is a strong nucleophile and base. It can participate in nucleophilic addition reactions with electrophiles, particularly carbonyl compounds . The magnesium atom carries a partial positive charge, making the carbon atom more nucleophilic. This allows the carbon atom to attack the electrophilic carbon in carbonyl compounds, forming a new carbon-carbon bond .
Biochemical Pathways
Grignard reagents are commonly used in organic synthesis to form new carbon-carbon bonds, which can lead to the synthesis of a wide range of organic compounds .
Result of Action
The result of the action of (2-Chloro-4-fluorophenyl)magnesium bromide is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds . For example, it has been used as a reagent in the synthesis of key intermediates in the production of certain pharmaceuticals .
Action Environment
The action of (2-Chloro-4-fluorophenyl)magnesium bromide, like other Grignard reagents, is highly sensitive to the environment. It is typically prepared and used under anhydrous conditions, as it reacts violently with water to produce hydrocarbons . It is also sensitive to air, which can lead to oxidation . Therefore, it is typically stored at low temperatures and under an inert atmosphere .
实验室实验的优点和局限性
The use of 2CFMgBr/THF in laboratory experiments has a number of advantages. The reagent is relatively inexpensive and easy to use. Additionally, it is a mild reagent, which means that it can be used in a variety of applications without causing damage to the reaction vessel or the organic compounds. However, the reagent is not very soluble in water, which can limit its use in certain applications.
未来方向
There are a number of potential future directions for the use of 2CFMgBr/THF. For example, the reagent could be used in the synthesis of a wider variety of organic compounds, such as heterocycles and polymers. Additionally, the reagent could be used in the synthesis of new pharmaceuticals or agrochemicals. Finally, the reagent could be used in the development of new materials, such as polymers or nanomaterials.
合成方法
2CFMgBr/THF is synthesized using a Grignard reaction. The Grignard reaction involves the reaction of an organomagnesium halide with an organic halide in the presence of a Lewis acid catalyst. In this case, the reaction of 2-chloro-4-fluorophenylmagnesium bromide with THF (tetrahydrofuran) produces the desired reagent. The reaction is typically carried out at room temperature, and the resulting solution is filtered to remove any unreacted starting materials.
属性
IUPAC Name |
magnesium;1-chloro-3-fluorobenzene-6-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h1,3-4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKJSJZPRQDSGG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=[C-]1)Cl)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














